molecular formula C20H26N2O4 B2723054 1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361889-61-2

1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2723054
CAS No.: 2361889-61-2
M. Wt: 358.438
InChI Key: XQAIWTHYPDSCNK-UHFFFAOYSA-N
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Description

1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a morpholine ring, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: This step involves the reaction of an appropriate amine with an epoxide to form the morpholine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated methoxybenzene derivative.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling of the Rings: The morpholine and piperidine rings are coupled through a carbonylation reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-[3-(4-Hydroxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    1-[4-[3-(4-Methylphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-[4-[3-(4-Methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.

Properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c1-3-19(23)21-10-8-16(9-11-21)20(24)22-12-13-26-14-18(22)15-4-6-17(25-2)7-5-15/h3-7,16,18H,1,8-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAIWTHYPDSCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2C(=O)C3CCN(CC3)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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